molecular formula C24H28O4 B1250693 Pawhuskin C

Pawhuskin C

Cat. No.: B1250693
M. Wt: 380.5 g/mol
InChI Key: YCBBOXBZWZTLGR-MZYNZGBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pawhuskin C is a natural organic compound classified as a stilbenoid, with a molecular formula of C24H28O4 and an average molecular mass of 380.484 g/mol . It was first identified in the plant Dalea purpurea . The compound's structure features a polyhydroxylated stilbene core and a prenyl side chain, which has attracted interest for its potential in organic synthesis . The total synthesis of this compound has been achieved, facilitating its availability for further scientific study . Early-stage research has explored its biological activity in various contexts, including investigations related to breast cancer research . As a highly pure research chemical, this compound is a valuable compound for use in biochemical and pharmacological studies, standards development, and as a building block for further chemical synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol

InChI

InChI=1S/C24H28O4/c1-16(2)5-4-6-17(3)7-11-20-22(26)14-19(15-23(20)27)9-8-18-10-12-21(25)24(28)13-18/h5,7-10,12-15,25-28H,4,6,11H2,1-3H3/b9-8+,17-7+

InChI Key

YCBBOXBZWZTLGR-MZYNZGBKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC(=C(C=C2)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC(=C(C=C2)O)O)O)C)C

Synonyms

pawhuskin C

Origin of Product

United States

Isolation and Structural Elucidation Methodologies for Pawhuskin C

Advanced Chromatographic Techniques for Pawhuskin C Isolation

The initial step in studying any natural product is its purification from a complex mixture. For this compound, this was achieved through a combination of advanced chromatographic techniques, which separate compounds based on their differential partitioning between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications

Following initial fractionation, High-Performance Liquid Chromatography (HPLC) is often employed for the fine purification of compounds like this compound. While specific HPLC parameters for this compound's isolation are not extensively detailed in the available literature, the use of semi-preparative HPLC is a standard practice for obtaining highly pure samples of natural products. mdpi.com This technique utilizes a stationary phase, often a reversed-phase column (like C18), and a mobile phase, which is a mixture of solvents. By carefully controlling the solvent gradient, researchers can achieve high-resolution separation of closely related compounds. The purity of the isolated fractions is typically monitored using a UV detector, ensuring that a single, pure compound is collected for subsequent structural analysis.

Silica (B1680970) Gel Vacuum Liquid Chromatography Methodologies

The journey to isolate this compound begins with the fractionation of a crude plant extract, typically obtained from Dalea purpurea. mdpi.comresearchgate.net A key technique in this initial separation is Silica Gel Vacuum Liquid Chromatography (VLC). mdpi.comresearchgate.net VLC is a preparative, column chromatographic method that utilizes silica gel as the stationary phase. juniperpublishers.com The application of a vacuum accelerates the elution of the solvent (the mobile phase) through the column, making the process faster and more efficient than traditional gravity column chromatography. juniperpublishers.com

In the case of this compound, a methanolic extract of Dalea purpurea was subjected to VLC over silica gel. mdpi.comresearchgate.net This process involves applying the concentrated extract to the top of the silica gel column and then eluting with a series of solvents or solvent mixtures of increasing polarity. This gradient elution allows for the separation of compounds based on their affinity for the silica gel. The fractions collected from the VLC are then analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the compounds of interest for further purification.

Spectroscopic Techniques in this compound Structure Determination

Once a pure sample of this compound is obtained, its molecular structure is determined using a suite of powerful spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the functional groups present in the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for assigning the complete stereochemistry. researchgate.net

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary). core.ac.ukresearchgate.net More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately piecing together the carbon skeleton and the placement of substituents. core.ac.uk

For determining the stereochemistry, particularly the geometry of the double bonds in the geranyl group and the stilbene (B7821643) core, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable. NOESY detects through-space interactions between protons that are close to each other, which helps in assigning the relative configuration of stereocenters and the E/Z configuration of alkenes. ipb.pt

Table 1: Key NMR Data for this compound (Data presented below is illustrative of the types of information obtained from NMR spectroscopy and may not represent the exact reported values for this compound, as detailed spectral data is not fully available in the provided search results.)

Technique Observed Data Type Information Gained
¹H NMR Chemical Shifts (δ)Electronic environment of each proton.
Coupling Constants (J)Connectivity between adjacent protons.
¹³C NMR Chemical Shifts (δ)Type of carbon atom (CH₃, CH₂, CH, C).
COSY Cross-peaksShows proton-proton couplings (¹H-¹H).
HSQC Cross-peaksCorrelates protons directly to the carbons they are attached to (¹H-¹³C one-bond).
HMBC Cross-peaksShows long-range correlations between protons and carbons (¹H-¹³C two- and three-bond).
NOESY Cross-peaksIndicates spatial proximity of protons, aiding in stereochemical assignment.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight and, consequently, the elemental composition of a molecule. researchgate.net For this compound, HRMS provides an exact mass, allowing for the unambiguous determination of its molecular formula (C₂₄H₂₈O₄). spectrabase.com This information is fundamental to the structural elucidation process.

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, researchers can gain additional insights into its structure. The way the molecule breaks apart upon ionization can provide clues about the different structural motifs present within the compound.

Table 2: Mass Spectrometry Data for this compound

Technique Parameter Value Reference
HRMSMolecular FormulaC₂₄H₂₈O₄ spectrabase.com
Exact Mass380.198759 g/mol spectrabase.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. adpcollege.ac.insurendranatheveningcollege.com The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the functional groups in its structure.

For instance, the presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. specac.com The aromatic rings (C=C stretching) would show absorptions in the 1450-1600 cm⁻¹ region, and the C-O stretching of the phenolic groups would appear in the 1000-1250 cm⁻¹ range. specac.com The aliphatic C-H stretching vibrations from the geranyl side chain would be observed around 2850-3000 cm⁻¹. While the specific IR spectrum for this compound is not detailed in the provided results, these expected peaks are fundamental to confirming the presence of its key functional groups.

Table 3: Expected IR Absorption Bands for this compound Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH)Stretching, H-bonded3200 - 3600 (broad)
Aromatic C=CStretching1450 - 1600
Alkene C=CStretching~1650
Phenolic C-OStretching1000 - 1250
Aliphatic C-HStretching2850 - 3000

X-ray Crystallography for Absolute Stereochemistry Determination

While direct X-ray crystallography data for this compound is not prominently featured in the reviewed literature, its application is highly relevant and established for this class of compounds. For closely related stilbenes, single-crystal X-ray analysis has been an indispensable tool for unambiguously determining the regiochemistry of substituents and the planar framework of the pyranostilbene core.

For novel derivatives within the pawhuskin family, X-ray crystallography is considered a crucial method to resolve any stereochemical ambiguities that may arise. For instance, the crystal structure of a complex related to a Pawhuskin A analogue has been successfully determined, providing definitive stereochemical information. researchgate.net This demonstrates the power of the technique to provide a precise three-dimensional atomic arrangement, which is essential for confirming the absolute stereochemistry of chiral centers within these complex natural products. mun.calibretexts.org

Computational Approaches in Structural Elucidation of this compound

Computational chemistry offers powerful tools that complement experimental data in the structural elucidation of complex molecules like this compound. These methods provide deeper insights into molecular structure, stability, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Spectroscopic Data Correlation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly applicable to organic molecules. rsc.orgarxiv.orgfzu.cz In the context of natural product chemistry, DFT calculations are frequently used to predict and correlate spectroscopic data, such as NMR chemical shifts. By calculating the theoretical spectroscopic parameters for a proposed structure, chemists can compare them with experimental data to validate the structural assignment. Although specific, detailed DFT studies focused solely on this compound's spectroscopic data are not extensively documented in the provided results, the application of DFT has been mentioned in synthetic studies involving this compound, indicating its utility in understanding the properties of these molecules. core.ac.uk

Conformation Analysis and Stereochemical Assignment via Computational Methods

Understanding the three-dimensional conformation of a molecule is vital for elucidating its biological activity. For flexible molecules like this compound, which contains a geranyl side chain, multiple low-energy conformations can exist. nih.gov

Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to explore the conformational landscape and potential binding modes of these compounds. mdpi.com For example, docking studies on a Pawhuskin A analogue suggested a conformation similar to a known delta-opioid receptor antagonist. researchgate.net Furthermore, MD simulations have been used to assess the binding stability and conformational behavior of the related Pawhuskin B, highlighting how it forms stable interactions within a biological target. nih.govresearchgate.net These computational analyses are critical for assigning stereochemistry and understanding the structure-activity relationships of the pawhuskin family of compounds. researchgate.net

Computational Method Application to Pawhuskin Class Key Findings/Purpose Reference
Density Functional Theory (DFT) Mentioned in synthetic studies of this compound.Aids in understanding molecular properties and correlating spectroscopic data. rsc.orgcore.ac.uk
Molecular Docking Used for Pawhuskin A analogues.Predicts preferred binding conformations to biological targets. researchgate.net
Molecular Dynamics (MD) Simulations Applied to Pawhuskin B.Ascertains binding stability and analyzes conformational changes over time. nih.govresearchgate.net

Total Synthesis Strategies and Methodologies for Pawhuskin C

Retrosynthetic Analysis of the Pawhuskin C Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. solubilityofthings.com For this compound, the primary disconnection is typically made at the central carbon-carbon double bond of the stilbene (B7821643) core. This disconnection reveals two key fragments: an aromatic aldehyde and a benzylic phosphonate (B1237965), which can be coupled via a Horner-Wadsworth-Emmons (HWE) reaction. nih.gov

One common retrosynthetic approach for this compound and related stilbenes involves disconnecting the molecule into a "left-half" and a "right-half". researchgate.net For this compound, the "left-half" would be a geranylated aromatic aldehyde, and the "right-half" would be a substituted benzylphosphonate. nih.gov An alternative, complementary approach involves reversing the functionalities, where the "left-half" is an aldehyde and the "right-half" is a phosphonate. researchgate.net The choice of disconnection is often guided by the availability of starting materials and the efficiency of the subsequent synthetic steps. uniurb.it

A notable synthesis started from methyl 3,5-dihydroxybenzoate, highlighting a strategy that builds the molecule from relatively simple precursors. uiowa.eduresearchgate.net This approach underscores the importance of strategically planning the synthesis to maximize efficiency and yield. solubilityofthings.com

Convergent and Linear Synthesis Approaches to this compound

The synthesis of this compound has been successfully achieved using a convergent sequence. researchgate.net This involved joining a functionalized diterpenoid chain to a protected aromatic core. researchgate.net Similarly, the synthesis of Pawhuskin A, a related compound, also employed a convergent sequence, coupling a prenylated aldehyde with a geranylated phosphonate. nih.govresearchgate.net The use of convergent strategies is particularly advantageous for preparing analogues of this compound for structure-activity relationship studies. nih.gov

Synthesis StrategyDescriptionAdvantages for this compound Synthesis
Linear Synthesis The molecule is built step-by-step from a single starting material. rroij.comConceptually simpler to plan.
Convergent Synthesis Key fragments of the molecule are synthesized independently and then combined. rroij.comwikipedia.orgGenerally results in higher overall yields for complex molecules and allows for parallel synthesis of fragments. researchgate.netuniurb.itwikipedia.org

Key Stereoselective Transformations in this compound Total Synthesis

The creation of the correct stereochemistry, particularly the E-configuration of the stilbene double bond, is a critical aspect of this compound synthesis.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly effective method for the stereoselective formation of alkenes. In the synthesis of this compound, the HWE condensation is a key step for constructing the central trans-stilbene (B89595) core. researchgate.netthieme-connect.com This reaction typically involves the coupling of a benzylic phosphonate with an aromatic aldehyde. nih.gov

A significant advantage of the HWE reaction is its high stereoselectivity for the formation of the thermodynamically more stable E-isomer of the alkene, which corresponds to the desired geometry of the natural product. nih.govresearchgate.net Syntheses of this compound and its analogues have consistently employed the HWE reaction as a reliable method to establish the stilbene double bond with excellent control over stereochemistry. nih.govresearchgate.netthieme-connect.com For instance, the condensation of a geranylated phosphonate with a substituted benzaldehyde (B42025) has been shown to produce the trans-stilbene with no detectable amount of the cis-isomer. nih.gov

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing group, such as a methoxy (B1213986) or an amide group, to direct a strong base (typically an organolithium reagent) to deprotonate the aromatic ring at the position ortho to the directing group. wikipedia.orgorganic-chemistry.org

In the synthesis of this compound, DoM has been instrumental in the regioselective introduction of the geranyl side chain onto the aromatic ring. thieme-connect.com One total synthesis of this compound utilized a DoM reaction as a key step, starting from methyl 3,5-dihydroxybenzoate. uiowa.eduresearchgate.net A notable aspect of this synthesis was the execution of the DoM reaction without the need to protect a benzylic alcohol, which suggests the involvement of a dianion intermediate. researchgate.netuiowa.eduresearchgate.net The ability to control the regioselectivity of this alkylation is crucial for the successful synthesis of the target molecule. thieme-connect.comorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions have emerged as versatile and powerful methods for the formation of carbon-carbon bonds in organic synthesis. For the synthesis of this compound and related farnesylated phenolic stilbenes, several palladium-catalyzed reactions have been successfully employed. thieme-connect.comthieme-connect.com These include the Heck, Stille, Suzuki, and Sonogashira coupling reactions. thieme-connect.comthieme-connect.com

These methods offer an alternative to the traditional HWE approach for forming the stilbene core. thieme-connect.com For example, the Suzuki coupling involves the reaction of an aryl boronic acid with an aryl halide, while the Stille coupling utilizes an organotin reagent. thieme-connect.com The Heck reaction couples an alkene with an aryl halide. thieme-connect.com The Sonogashira coupling, which forms a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide, has also been used, followed by a stereoselective reduction to yield the cis- or trans-stilbene. thieme-connect.comthieme-connect.com

These palladium-catalyzed routes provide a flexible and efficient means to access this compound and its analogues, allowing for the coupling of two complex, electron-rich phenolic fragments bearing the geranyl or farnesyl units. thieme-connect.comthieme-connect.com

Coupling ReactionReactantsBond FormedRelevance to this compound Synthesis
Heck Reaction Alkene + Aryl HalideC-C double bondFormation of the stilbene core. thieme-connect.comthieme-connect.com
Stille Reaction Organotin + Aryl HalideC-C bondFormation of the stilbene core. thieme-connect.comthieme-connect.com
Suzuki Reaction Organoboron + Aryl HalideC-C bondFormation of the stilbene core. thieme-connect.comthieme-connect.com
Sonogashira Reaction Terminal Alkyne + Aryl HalideC-C triple bondIntermediate for stilbene synthesis via reduction. thieme-connect.comthieme-connect.com

Directed Ortho Metalation (DOM) Approaches and Regioselectivity

Protecting Group Strategies and Reaction Sequences in this compound Synthesis

The synthesis of complex molecules like this compound, which possess multiple reactive functional groups, necessitates the use of protecting groups. jocpr.com Protecting groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. jocpr.combham.ac.uk

In the synthesis of this compound, the phenolic hydroxyl groups are commonly protected to prevent unwanted side reactions during steps like the HWE condensation or palladium-catalyzed couplings. researchgate.netthieme-connect.com A common protecting group for phenols is the methoxymethyl (MOM) ether. nih.govresearchgate.net For instance, a synthesis of this compound started from double MOM-protected phloroglucinol. thieme-connect.comthieme-connect.com Benzyl ethers have also been employed as protecting groups. researchgate.net

The sequence of reactions is also a critical consideration. For example, the timing of the introduction and removal of protecting groups, the formation of the stilbene core, and the attachment of the isoprenoid side chain must be carefully planned to ensure an efficient and successful synthesis. researchgate.netbham.ac.uk

Chemoenzymatic and Biomimetic Synthesis Approaches towards this compound

While the total synthesis of this compound has been accomplished through traditional organic chemistry methods, such as directed ortho-metalation and palladium-catalyzed cross-coupling reactions, there is growing interest in developing more sustainable and efficient chemoenzymatic and biomimetic strategies. researchgate.net These approaches aim to mimic nature's biosynthetic pathways, often employing enzymes or enzyme-inspired catalysts to achieve high selectivity and yield under mild reaction conditions.

The biosynthetic pathway for geranylated stilbenoids like this compound is believed to involve two key stages: the formation of the stilbene backbone and the subsequent attachment of a geranyl group. mdpi.comoup.com Biomimetic and chemoenzymatic syntheses often target these distinct stages.

Biomimetic Oxidative Coupling:

The core stilbene structure of this compound is a derivative of resveratrol (B1683913). In nature, the oligomerization of resveratrol to form more complex stilbenoids is achieved through oxidative coupling, a process that can be mimicked in the laboratory. mdpi.com Enzymes such as horseradish peroxidase (HRP), in the presence of an oxidant like hydrogen peroxide, can catalyze the radical-mediated coupling of resveratrol and its derivatives. mdpi.comtandfonline.comresearchgate.net These reactions can lead to a variety of dimeric and trimeric products with different linkages, depending on the reaction conditions and the specific substrates used. nih.govnih.gov

For instance, the HRP-catalyzed oxidation of resveratrol has been shown to produce various stilbene oligomers through the coupling of phenoxyl radicals. mdpi.comresearchgate.net While a direct biomimetic synthesis of this compound via this method has not been explicitly reported, the principles are applicable. A potential biomimetic approach would involve the oxidative coupling of a geranylated resveratrol precursor.

Reaction Catalyst/Enzyme Reactants Key Findings Reference
Oxidative CouplingHorseradish Peroxidase (HRP) / H₂O₂trans-resveratrolProduction of various resveratrol dimers and trimers through a radical mechanism. mdpi.comresearchgate.net
Asymmetric Oxidative CouplingHRP-H₂O₂Chiral resveratrol derivativesGeneration of dimeric products with some degree of stereoselectivity. tandfonline.com
Metal-Oxidant Mediated CouplingVarious (AgOAc, FeCl₃, etc.)Resveratrol analoguesThe solvent and oxidant system significantly influences the resulting oligomer skeleton. nih.gov

Chemoenzymatic Geranylation:

The attachment of the geranyl group to the stilbene backbone is a critical step in the biosynthesis of this compound. This is catalyzed by a class of enzymes known as prenyltransferases, specifically geranyltransferases. oup.comgoogle.com These enzymes utilize geranyl pyrophosphate (GPP) as the geranyl donor. oup.com

Recent research has demonstrated the feasibility of using prenyltransferases in chemoenzymatic synthesis. For example, the prenyltransferase Ambp1 has been successfully used in a whole-cell biotransformation system with E. coli to geranylate resveratrol, producing 4-C-geranyl resveratrol and a novel compound, 3-O-geranyl resveratrol. nih.gov This highlights the potential for developing a chemoenzymatic strategy for this compound by employing a suitable geranyltransferase that can act on the appropriate stilbene precursor. Fungal prenyltransferases have also been shown to catalyze the geranylation of various phenolic compounds, indicating a broad substrate tolerance that could be exploited for the synthesis of this compound analogues. uni-marburg.de

Enzyme Substrate Product(s) System Key Findings Reference
Ambp1 (Prenyltransferase)Resveratrol4-C-geranyl resveratrol, 3-O-geranyl resveratrolE. coli whole-cell biotransformationAchieved a 36.9% conversion of resveratrol to geranylated products. nih.gov
Plant Prenyltransferases (e.g., AhR4DT-1)ResveratrolArachidin-2 (a prenylated stilbenoid)Transient expression in Nicotiana benthamianaDemonstrates the specificity of plant enzymes for stilbenoid prenylation. google.com
Fungal Prenyltransferases (e.g., AnaPT)PhlorisobutyrophenoneC-prenylated and gem-diprenylated productsIn vitro enzymatic reactionShows broad substrate acceptance and potential for diverse prenylations. uni-marburg.de

A plausible chemoenzymatic total synthesis of this compound could, therefore, involve the initial synthesis of the two requisite phenolic fragments via established chemical methods, followed by an enzyme-catalyzed geranylation of one fragment, and a final biomimetic oxidative coupling or a traditional chemical coupling to yield the final product. The development of such a route would offer a greener and potentially more stereoselective alternative to purely chemical syntheses.

Biosynthetic Pathway Investigations of Pawhuskin C

Elucidation of Biosynthetic Precursors and Pathways for Stilbenes

Stilbenes are secondary metabolites produced by a variety of plants, often as a defense mechanism against pathogens and environmental stress. encyclopedia.pubweincampus-neustadt.de Their biosynthesis originates from the general phenylpropanoid pathway, which also provides precursors for other significant plant compounds like flavonoids and lignins. encyclopedia.pubnih.govmdpi.com

The primary starting material for the stilbene (B7821643) backbone is the aromatic amino acid L-phenylalanine, which is generated via the shikimate pathway. encyclopedia.pubmdpi.com The key steps and precursors are outlined below:

Formation of Cinnamic Acid Derivatives: The pathway begins with the deamination of L-phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid. encyclopedia.pubnih.gov This can then be hydroxylated by Cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. pnas.org

Activation to a CoA-ester: The resulting cinnamic acid derivative is activated by 4-coumarate:CoA ligase (4CL) , which attaches a Coenzyme A molecule to form an activated thioester, typically p-coumaroyl-CoA. encyclopedia.pubnih.gov

Condensation with Malonyl-CoA: The key step in forming the stilbene core is catalyzed by Stilbene Synthase (STS) . This enzyme orchestrates the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. encyclopedia.pubnih.govscirp.org Malonyl-CoA itself is derived from the carboxylation of acetyl-CoA. encyclopedia.pub This condensation reaction involves a series of decarboxylations and results in a linear tetraketide intermediate, which is then cyclized and aromatized by STS to form the characteristic C6-C2-C6 stilbene skeleton of compounds like resveratrol (B1683913). nih.govscirp.org

The general pathway provides the foundational resveratrol structure, which serves as the scaffold for further modifications to create a diverse array of stilbenoids, including Pawhuskin C. weincampus-neustadt.de

Identification of Biosynthetic Enzyme Classes (e.g., Polyketide Synthases, Prenyltransferases)

The biosynthesis of this compound involves two critical classes of enzymes that build upon the general stilbene pathway.

Polyketide Synthases (PKS): Stilbene synthase (STS) is a type III polyketide synthase. encyclopedia.pubnih.gov These enzymes are homodimers that catalyze a series of condensation reactions to assemble polyketide chains from simple acyl-CoA precursors. nih.gov STS shares a high degree of sequence homology and a common reaction mechanism with chalcone (B49325) synthase (CHS), the key enzyme in flavonoid biosynthesis. encyclopedia.pubnih.govpnas.org Both STS and CHS use the same substrates (p-coumaroyl-CoA and three malonyl-CoA units) to generate an identical linear tetraketide intermediate. nih.govnih.gov However, they differ in their cyclization mechanism:

Chalcone Synthase (CHS): Catalyzes a Claisen condensation to form a naringenin (B18129) chalcone, the precursor to flavonoids. nih.gov

Stilbene Synthase (STS): Catalyzes an aldol (B89426) condensation, leading to the formation of a stilbene backbone like resveratrol. nih.gov

It is widely believed that STS enzymes evolved from the more ancient and ubiquitous CHS enzymes through gene duplication and functional divergence. encyclopedia.pubpnas.org

Prenyltransferases (PTs): The distinguishing feature of this compound is its prenyl group. The attachment of this isoprenoid moiety to the stilbene core is catalyzed by a class of enzymes known as prenyltransferases. mdpi.comwur.nl These enzymes transfer a prenyl group, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), from an isoprenoid diphosphate (B83284) donor to an aromatic acceptor molecule. researchgate.net

Function: In the context of this compound biosynthesis, a specific prenyltransferase would catalyze the addition of a dimethylallyl group (a C5 isoprenoid unit) to the resveratrol backbone. mdpi.com

Substrate Specificity: Plant prenyltransferases often exhibit high specificity for both the aromatic substrate (e.g., stilbenoids over flavonoids) and the position of prenylation on the aromatic ring. oup.comgoogle.com For instance, research on peanut stilbenoids has identified distinct prenyltransferases that add prenyl groups to different carbons of the resveratrol molecule. google.com

Location: These enzymes are often membrane-bound and have been localized to plastids. mdpi.comgoogle.com

The biosynthesis of the isoprenoid donor, DMAPP, occurs via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comahajournals.org

Isotopic Labeling Studies in this compound Biosynthesis Elucidation

While specific isotopic labeling experiments to delineate the biosynthetic pathway of this compound have not been reported in the literature, this technique is a powerful tool for tracing the metabolic origins of natural products. researchgate.netbeilstein-journals.org Such studies involve feeding a living system (e.g., a plant or cell culture) with precursors enriched with stable isotopes like ¹³C or ²H and then analyzing the incorporation pattern of the label into the final product using NMR or mass spectrometry. beilstein-journals.org

Based on known pathways, a hypothetical labeling study for this compound would involve the following:

Feeding with Labeled Phenylalanine: Administration of ¹³C-labeled L-phenylalanine would be expected to label one of the aromatic rings and the two-carbon bridge of the stilbene core. nih.gov

Feeding with Labeled Acetate: Supplying ¹³C-labeled acetate, the precursor to malonyl-CoA, would result in a characteristic labeling pattern on the other aromatic ring. capes.gov.br

Feeding with Labeled Isoprenoid Precursors: To confirm the origin of the prenyl group, labeled isoprenoid precursors from the MVA or MEP pathway, such as mevalonate or 1-deoxy-D-xylulose, could be used. This would be expected to result in the labeling of the C5 prenyl side chain.

These types of experiments have been successfully used to elucidate the biosynthesis of other complex natural products, including other stilbenes and resorcinolic lipids, confirming the convergence of the polyketide and other primary metabolic pathways. nih.govcapes.gov.br

Genetic Engineering Approaches for Enhanced Biosynthesis in Model Organisms

Genetic engineering offers a promising strategy for the heterologous production of valuable stilbenoids, overcoming the low yields often found in native plants. mdpi.com While there are no specific reports on the engineered biosynthesis of this compound, the principles established for producing other stilbenes in model organisms like Escherichia coli and yeast could be applied.

The general approach involves introducing the necessary biosynthetic genes into a microbial host:

Stilbene Backbone Production: The first step is to engineer the host to produce the core stilbene, resveratrol. This typically requires the introduction of two key plant enzymes:

A tyrosine ammonia (B1221849) lyase (TAL) or phenylalanine ammonia-lyase (PAL) to convert tyrosine or phenylalanine (abundant in microbial hosts) to p-coumaric acid or cinnamic acid.

A 4-coumarate:CoA ligase (4CL) to activate p-coumaric acid to p-coumaroyl-CoA.

A stilbene synthase (STS) to condense p-coumaroyl-CoA with the host's endogenous malonyl-CoA pool to produce resveratrol. researchgate.net

Prenylation Step: To produce this compound, an additional gene for a specific prenyltransferase would be required. This enzyme would need to recognize resveratrol as a substrate and attach a dimethylallyl group at the correct position. The host organism must also be capable of producing the necessary isoprenoid donor, DMAPP.

Researchers have successfully engineered E. coli to produce resveratrol and other stilbenes, with some efforts focusing on increasing the intracellular supply of malonyl-CoA to boost yields. researchgate.netnih.gov The co-transformation with multiple enzyme genes is a common strategy to introduce new secondary metabolic branches into model organisms. scirp.org Similar strategies could be adapted for this compound, provided that the specific prenyltransferase gene responsible for its formation is identified.

Comparative Biosynthesis with Other Isoprenylated Stilbenes

The biosynthesis of this compound can be understood in the context of other naturally occurring isoprenylated stilbenes. These compounds share a common biosynthetic origin but differ in the type and position of their isoprenoid substituents. mdpi.commdpi.com This diversity arises from the action of different prenyltransferase enzymes.

A comparison with related compounds highlights these differences:

CompoundStilbene CoreIsoprenoid Group(s)Likely Biosynthetic Feature
Resveratrol ResveratrolNoneThe foundational precursor for most isoprenylated stilbenes. weincampus-neustadt.de
This compound ResveratrolOne prenyl (C5) group. nih.govRequires a specific stilbenoid prenyltransferase to attach a DMAPP unit.
Pawhuskin A ResveratrolOne geranyl (C10) group and one prenyl (C5) group. nih.govRequires at least two distinct prenyltransferases: one for DMAPP and one for GPP.
Arachidin-1 & Arachidin-3 Piceatannol (hydroxylated resveratrol)One prenyl (C5) group at different positions. oup.comRequires hydroxylation of the resveratrol core, followed by the action of position-specific prenyltransferases.
Schweinfurthins ResveratrolOne prenyl (C5) and one geranyl (C10) group, often with cyclization. nih.govInvolves multiple prenylation steps and potentially further enzymatic modifications like cyclization.

This table is generated based on the structural analysis of the compounds and known biosynthetic principles.

The existence of compounds like Pawhuskin A, with both prenyl and geranyl groups, suggests the presence of multiple prenyltransferases within a single organism, each with different specificities for the isoprenoid donor (DMAPP vs. GPP). nih.gov The study of these various enzymes is crucial for understanding how the vast structural diversity of isoprenylated stilbenes is generated in nature. oup.comgoogle.com

Molecular and Cellular Mechanisms of Action of Pawhuskin C

Identification of Molecular Targets for Pawhuskin C

The primary molecular targets identified for this compound and its derivatives are members of the opioid receptor family. Research has demonstrated that this compound interacts with these receptors, distinguishing it as a non-nitrogenous compound with affinity for this class of receptors. researchgate.netresearchgate.net Specifically, the kappa-opioid receptor (KOR) has been identified as a direct molecular target. acs.orgacs.org

Further research into synthetic analogues of the pawhuskin family has revealed that the opioid growth factor receptor (OGFR) is another significant molecular target. nih.govresearchgate.netresearchgate.net The OGFR system is crucial for regulating cell and organ growth, and the discovery of its modulation by pawhuskin-related structures opens a distinct avenue of investigation for this compound class. nih.govresearchgate.net

The interaction of this compound with opioid receptors has been characterized primarily through in vitro competitive radioligand binding assays. In these studies, the ability of this compound to displace a radiolabeled ligand from the receptor is measured to determine its binding affinity, often expressed as the inhibition constant (Kᵢ).

Initial screening of extracts from the plant Dalea purpurea identified three related geranyl stilbenes: Pawhuskin A, B, and C. researchgate.netacs.org Subsequent opioid receptor assays revealed that while Pawhuskin A was the most potent of the series with a Kᵢ value of 0.29 ± 0.11 μM, this compound exhibited significantly weaker binding affinity. researchgate.netacs.org One study reported a Kᵢ value for this compound of 11.4 ± 7.9 μM, underscoring its lower potency compared to Pawhuskin A. researchgate.net These assays established that this compound is a ligand for opioid receptors, albeit a weaker one than its more studied counterpart, Pawhuskin A. acs.orgacs.org

CompoundReported Inhibition Constant (Kᵢ)Reference
Pawhuskin A 0.29 ± 0.11 µM researchgate.netacs.org
This compound 11.4 ± 7.9 µM researchgate.net

This table presents the comparative binding affinities of Pawhuskin A and this compound for opioid receptors as determined by in vitro radioligand binding assays.

Currently, there is no publicly available scientific literature detailing studies on the enzyme inhibition kinetics or specific enzymatic targets for this compound. Research has thus far focused on its activity at G-protein coupled receptors.

Protein-Ligand Interaction Studies (e.g., Radioligand Binding Assays)

Cellular Pathway Modulation by this compound in Model Systems

This compound functions as an antagonist at the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) family. acs.orgacs.orgmdpi.com Functional assays have demonstrated that, like Pawhuskin A, this compound can competitively inhibit the action of KOR agonists. acs.orgacs.org However, its potency as an antagonist is considerably lower than that of Pawhuskin A. acs.orgacs.org

While Pawhuskin A has been characterized as a modestly selective KOR antagonist over the mu-opioid (MOR) and delta-opioid (DOR) receptors, the specific selectivity profile of this compound is less detailed in the available literature. acs.orgacs.org The primary focus has been on its activity at the KOR. acs.orgacs.org Interestingly, medicinal chemistry programs focusing on the pawhuskin scaffold have led to the development of synthetic analogues with high selectivity for either the KOR or DOR, indicating that the core structure of this compound can be modified to achieve high receptor subtype selectivity. nih.govresearchgate.net

CompoundReceptor TargetActivityPotencySelectivity NoteReference
Pawhuskin A KOR, MOR, DORAntagonistKₑ = 203 nM (for KOR)Modestly selective for KOR acs.orgacs.orgwikipedia.org
This compound KORAntagonistMuch less potent than Pawhuskin ACharacterized at KOR acs.orgacs.org
Pawhuskin Analogues DOR or KORAntagonistHighHigh selectivity achieved through synthesis nih.govresearchgate.net

This table summarizes the opioid receptor modulating activities of this compound and related compounds.

Opioid receptors, including the KOR, are inhibitory Gᵢ/Gₒ-coupled receptors. nih.govwikipedia.org Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP). nih.govnih.govplos.org As a competitive antagonist, this compound would block an agonist from binding to the KOR, thereby preventing this downstream signaling cascade and the subsequent inhibition of cAMP production. acs.orgacs.org However, specific studies directly measuring the impact of this compound on cAMP levels or other GPCR signaling effectors have not been reported in the available scientific literature.

While direct investigations into the effects of this compound on inflammatory or neuroprotective pathways are not currently available, research on its synthetic analogues has identified a key role in modulating the Opioid Growth Factor Receptor (OGFR) pathway. nih.govresearchgate.net The OGFR, also known as the zeta (ζ) opioid receptor, and its ligand, Opioid Growth Factor (OGF, [Met⁵]-enkephalin), form a fundamental biological axis that tonically inhibits cell proliferation. nih.govresearchgate.net

Studies have shown that specific amide isosteres, which are analogues based on the pawhuskin structure, act as selective antagonists of the OGFR. nih.govresearchgate.net In cell models, such as human ovarian cancer cells (SKOV-3), these compounds demonstrated a dose-dependent effect on cell growth consistent with OGFR antagonism. nih.gov This finding indicates that the pawhuskin scaffold, from which this compound is derived, can modulate cellular growth pathways, a distinct mechanism from its activity at classical opioid receptors. nih.govresearchgate.net There is no specific data available regarding the direct influence of this compound on inflammation or neuroprotection in model systems. smolecule.com

Impact on G-Protein Coupled Receptor (GPCR) Signaling (e.g., cAMP inhibition)

Subcellular Localization and Cellular Uptake Mechanisms of this compound

Detailed experimental studies delineating the specific subcellular localization and cellular uptake pathways for this compound are not extensively documented in current scientific literature. However, insights can be drawn from related compounds and general receptor biology.

Research on schweinfurthins, which are structurally related prenylated stilbenes, has utilized fluorescence microscopy to study their distribution within cells. These studies revealed that biologically active schweinfurthin analogs tend to accumulate in peripheral puncta, which may represent their primary sites of action. researchgate.net While this provides a potential avenue for investigation, it is not confirmed whether this compound shares this localization pattern.

Given that this compound interacts with opioid receptors, its cellular effects are intrinsically linked to the lifecycle of these receptors. Opioid receptors, like many G protein-coupled receptors (GPCRs), undergo regulated endocytosis following agonist binding. nih.gov This process involves the internalization of the receptor from the cell surface into intracellular compartments, which serves to desensitize the cell to further stimulation and can initiate distinct signaling cascades. nih.gov While this compound is characterized as an antagonist, its binding could influence the basal trafficking and localization of opioid receptors. The precise mechanisms by which a non-nitrogenous antagonist like this compound might influence receptor internalization, if at all, remain a subject for further research. The uptake of the compound itself would likely be governed by its physicochemical properties, such as lipophilicity, allowing it to cross the plasma membrane, but specific transporters have not been identified.

Interaction with Cellular Macromolecules (e.g., DNA, RNA)

Direct experimental evidence detailing specific binding interactions between this compound and nucleic acids such as DNA and RNA is limited. The primary mechanism of action described for this compound and its analogs is the modulation of opioid receptors. acs.org

However, some studies on related compounds provide indirect context. For instance, in the development of pawhuskin analogues, amide isosteres were evaluated for their effect on cell growth through assays measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into DNA, indicating an effect on DNA synthesis. nih.gov Furthermore, other stilbene (B7821643) compounds have been investigated for their broader biological activities, with some research noting a lack of differentiation in the inhibition of DNA, RNA, and protein synthesis for certain molecules. researchgate.net A phytochemical database entry lists this compound within a cluster of metabolites associated with an "RNA binding motif, single stranded interacting protein 1," though this represents a computational association rather than direct experimental validation of an interaction.

Therefore, while the principal target of this compound is the opioid receptor system, potential off-target interactions with other cellular macromolecules cannot be entirely ruled out but require dedicated investigation.

Structure Activity Relationship Sar Studies of Pawhuskin C and Analogs

Design Principles for Pawhuskin C Analogs and Derivatives

The design of analogs based on the pawhuskin scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and metabolic stability. These strategies involve systematic modifications to the core structure and its substituents.

The stilbene (B7821643) core, consisting of two phenyl rings connected by an ethylene (B1197577) bridge, is a primary target for modification. mdpi.com Strategies include altering the geometry of the central double bond and replacing the stilbene unit with bioisosteres.

Stereochemistry: The natural pawhuskins possess a trans (E) olefin geometry. Synthetic strategies, particularly the Horner-Wadsworth-Emmons (HWE) condensation, are often stereoselective for this isomer. nih.gov Exploration of cis (Z) isomers could probe the importance of the scaffold's conformation for receptor binding.

Isosteric Replacements: To improve metabolic stability and explore alternative binding interactions, the stilbene core can be replaced with heterocyclic analogs. A notable example is the synthesis of amide isosteres, where the central olefin is replaced by an amide bond. researchgate.netnih.gov These amide-based analogs have shown dramatically different activity profiles compared to the parent stilbene compounds, with some derivatives acting as antagonists for the opioid growth factor receptor (OGFR) instead of the classical opioid receptors. nih.gov

The number, type, and position of substituents on the aromatic rings are critical determinants of biological activity. The prenyl and geranyl side chains, in particular, play a crucial role in receptor affinity and selectivity. mdpi.com

Prenyl Group Placement: The location of the prenyl group on the aromatic rings significantly influences receptor selectivity. researchgate.net Studies on Pawhuskin A analogs have shown that moving the prenyl group on the A-ring can switch selectivity between the kappa (KOP) and delta (DOP) opioid receptors. nih.govacs.org This highlights the importance of regiospecific synthesis to target desired receptor subtypes. researchgate.netresearchgate.net

Hydroxyl Group Modification: The phenolic hydroxyl groups on the pawhuskin scaffold are key for interactions with receptors but can also be sites of metabolic modification. Derivatization strategies often involve methylation or other ether linkages to probe the necessity of these groups as hydrogen bond donors and to improve metabolic stability. acs.org For instance, methylation of the malonate-derived hydroxyl groups on the Pawhuskin A scaffold was shown to maintain KOP receptor antagonist activity. acs.org

Side Chain Complexity: this compound is considered the simplest of the family, bearing an acyclic isoprenoid substituent on only one of the aromatic rings. nih.gov Analogs have been designed with varying complexity, from the geranylated stilbene of this compound to the more complex, doubly prenylated structures of other natural products like the schweinfurthins. nih.gov

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The synthesis of stereochemical and conformational analogs aims to understand and optimize this fit.

Stereochemistry: The absolute stereochemistry of chiral centers, if present, can be critical. While this compound itself is achiral, the cyclization of its prenyl groups, as seen in related compounds, can introduce chiral centers. mdpi.com

Conformational Restriction: Introducing cyclic structures or bulky groups can restrict the molecule's conformational flexibility. This can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. Docking studies of some pawhuskin analogs suggest they can adopt conformations similar to known opioid antagonists like naltrindole. nih.gov

Side Chain Derivatization Strategies and Prenyl Group Placement

Synthesis of this compound Analogs for SAR Probing

The synthesis of this compound and its analogs is essential for SAR studies, as isolation from natural sources yields only small quantities. uiowa.edu Convergent synthetic routes are favored as they allow for the flexible combination of different building blocks to create a library of analogs. acs.org

A key synthetic strategy is the Horner-Wadsworth-Emmons (HWE) olefination, which reliably constructs the central trans-stilbene (B89595) core. nih.gov This reaction typically involves coupling a substituted benzylphosphonate with a substituted benzaldehyde (B42025). acs.org

The synthesis of a this compound analog (compound 37 ) illustrates this approach. acs.org It involved the HWE condensation of the known phosphonate (B1237965) 33 with aldehyde 34 to produce the protected stilbene 36 . Subsequent removal of the four methoxymethyl (MOM) ether protecting groups via hydrolysis yielded the final analog 37 . acs.org

Another powerful technique used in the synthesis of the pawhuskin scaffold is directed ortho-metalation, which allows for the regioselective introduction of prenyl groups onto the aromatic rings. nih.govresearchgate.netresearchgate.net This method has been crucial in creating isomeric analogs with different prenyl placements to probe receptor selectivity. nih.gov

In Vitro and Cell-Based SAR Evaluation of this compound Derivatives

The biological activity of newly synthesized this compound analogs is assessed through a variety of in vitro and cell-based assays. These tests quantify the compound's ability to bind to its molecular target and elicit a functional response.

Binding affinity assays measure how strongly a compound (ligand) binds to a receptor. This is often the first step in evaluating the potential of a new analog.

For the pawhuskin compounds, these assays are typically performed using membrane preparations from cells engineered to express specific opioid receptor subtypes (kappa, mu, or delta). Radioligand binding assays are a common method, where the analog's ability to displace a known radioactive ligand (like [³H]naloxone or [³H]U69,593) from the receptor is measured. nih.gov The results are reported as the inhibition constant (Kᵢ) or the equilibrium dissociation constant (Kₑ), with lower values indicating higher binding affinity. researchgate.netsmolecule.com

Functional assays, such as the [³⁵S]GTPγS binding assay, are also used to determine whether a compound acts as an agonist or an antagonist. acs.orgresearchgate.net

The data from these assays have established that Pawhuskin A is the most potent of the originally isolated compounds, while this compound has weaker, yet measurable, affinity. researchgate.netsmolecule.com SAR studies on analogs have successfully identified derivatives with significantly improved affinity and selectivity for the KOP receptor compared to the parent compounds. acs.org For example, the Pawhuskin A analog 29 showed a better binding affinity for the KOP receptor than Pawhuskin A and a dramatic improvement in selectivity over the mu and delta receptors. acs.org

Table 1: Opioid Receptor Binding Affinities of Natural Pawhuskin Compounds This table summarizes the binding affinities of Pawhuskin A and this compound at different opioid receptors, as determined by in vitro competitive binding assays.

Compound Receptor Subtype Binding Affinity (Kᵢ or Kₑ) Citation(s)
Pawhuskin A Kappa (κ) 203 nM smolecule.com
Mu (μ) 570 nM smolecule.com
Delta (δ) 2900 nM smolecule.com
This compound Mixed Opioid 11.4 ± 7.9 µM researchgate.net

Table 2: Binding Affinity of a Key Pawhuskin Analog This table highlights a key analog from SAR studies, demonstrating how structural modifications impact binding affinity and selectivity at the kappa-opioid receptor (KOP).

Compound Description KOP Binding Affinity (Kₑ) Selectivity Profile Citation(s)

| Compound 29 | Pawhuskin A analog with methylated malonate-derived hydroxyl groups. | More potent than Pawhuskin A (Kₑ = 200 nM). | Dramatically improved selectivity for KOP; no antagonist activity observed at μ or δ receptors up to 10 μM. | acs.org |

Functional Activity Assays in Cellular Models (e.g., antagonism, agonism)

Functional activity assays in cellular models are crucial for determining the pharmacological profile of a compound, specifically whether it acts as an agonist, antagonist, or inverse agonist at its target receptor. For this compound and its analogs, these studies have been centered on their modulation of opioid receptors. uiowa.edu

Initial bioassays, which measured the displacement of a radiolabeled naloxone (B1662785) from rat brain tissue, first indicated that the pawhuskin family of compounds, including this compound, possessed affinity for opioid receptors. uiowa.edunih.gov To further characterize this interaction, functional assays such as the [³⁵S]GTP-γ-S binding assay are employed. uiowa.eduacs.org This type of assay measures the activation of G-proteins, a key step in receptor signaling, and can distinguish between agonist and antagonist activity.

Studies using these functional assays have demonstrated that Pawhuskin A, the most potent compound in the family, exhibits no intrinsic agonist activity at the μ, δ, or κ-opioid receptors. acs.org Instead, it functions as a competitive antagonist, capable of blocking the action of agonist compounds. acs.org In contrast, this compound also displays antagonist activity at the κ-opioid receptor (KOP), but it is considerably less potent than Pawhuskin A. acs.org The structural simplicity of this compound, however, makes it a valuable tool for structure-activity relationship (SAR) studies. Amide isosteres of pawhuskin analogs, designed as selective antagonists for delta and kappa opioid receptors, were found to have dramatically different activity from the parent stilbene compounds, showing antagonist activity for the opioid growth factor receptor (OGFR) axis. researchgate.net

Other cellular assays, such as β-arrestin recruitment assays, have been used to test for agonist activity in analogs, further confirming that the activity of this class of compounds at classical opioid receptors is primarily antagonistic. nih.gov

CompoundReceptor TargetActivity TypePotency (Ke)Source
Pawhuskin Aκ-Opioid Receptor (KOP)Competitive Antagonist203 nM acs.org
Pawhuskin Aμ-Opioid Receptor (MOP)Antagonistμ/κ selectivity = 2.9 acs.org
Pawhuskin Aδ-Opioid Receptor (DOP)Antagonistδ/κ selectivity = 14.5 acs.org
This compoundκ-Opioid Receptor (KOP)AntagonistLess potent than Pawhuskin A acs.org

Computational SAR Modeling for this compound

Computational modeling serves as a powerful tool to complement experimental SAR studies. By simulating the interactions between a ligand and its receptor, these methods can provide insights into the structural basis of activity and guide the design of more potent and selective analogs. While specific computational studies focused exclusively on this compound are limited, the methodologies have been applied to its analogs and related compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. amazon.comwikipedia.org The fundamental principle is to create a model that can predict the activity of novel compounds based on their molecular descriptors. wikipedia.orgdovepress.com

A QSAR model is typically expressed by the general equation: Activity = f(molecular descriptors) + error wikipedia.org

These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as:

Electronic properties: Net atomic charges, dipole moment. dovepress.com

Hydrophobicity: The octanol/water partition coefficient (logP). dovepress.com

Topological and constitutional descriptors.

For the pawhuskin family, QSAR could be instrumental in understanding how specific structural features, like the position and orientation of prenyl groups, influence potency and selectivity for different opioid receptor subtypes. researchgate.netresearchgate.net A QSAR model for pawhuskin analogs would be developed by calculating a wide range of descriptors for each compound and then using statistical methods, like multivariable linear regression, to identify the descriptors that best correlate with the experimentally determined biological activity. nih.gov The resulting model's predictive power would be rigorously validated using techniques such as leave-one-out cross-validation and by testing it on an external set of compounds. nih.gov

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are structure-based computational methods that provide a dynamic, three-dimensional view of how a ligand interacts with its target protein at the atomic level. researcher.lifefrontiersin.org

Molecular Docking predicts the most likely binding pose of a ligand within a receptor's active site. frontiersin.org For this compound, this would involve docking the molecule into the crystal structure of the κ-opioid receptor. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and specific amino acid residues in the binding pocket. frontiersin.org For instance, docking studies on a Pawhuskin A analog suggested it can adopt a conformation similar to naltrindole, a known delta-opioid antagonist. researchgate.net

Molecular Dynamics (MD) simulations build upon the static poses from docking. rsc.org An MD simulation tracks the movements and interactions of every atom in the ligand-receptor complex over a period of time, typically nanoseconds to microseconds. nih.govmdpi.com This provides crucial information on the stability of the binding pose and the flexibility of the complex. researcher.lifenih.gov While a specific MD simulation for this compound at an opioid receptor has not been detailed, studies on the related compound Pawhuskin B have used 150-nanosecond simulations to confirm the stability of its binding to a different target, the HCV NS5B polymerase, demonstrating the utility of this approach for the pawhuskin scaffold. nih.govresearchgate.net

Computational TechniquePurposeApplication Example for Pawhuskin Class
QSARCorrelates chemical structure with biological activity to predict potency and guide analog design.Used to understand how prenyl group placement affects opioid receptor selectivity in pawhuskin analogs. researchgate.netresearchgate.net
Molecular DockingPredicts the binding orientation of a ligand within a receptor's active site.A Pawhuskin A analog was docked to suggest a binding conformation similar to a known delta antagonist. researchgate.netresearchgate.net
Molecular Dynamics (MD) SimulationAssesses the stability of the ligand-receptor complex over time.150 ns MD simulations confirmed the stable binding of Pawhuskin B to its target enzyme. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Techniques for Pawhuskin C Research

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Applications for Metabolomics and Degradation Studies

Chromatographic techniques coupled with mass spectrometry are the gold standard for identifying and quantifying small molecules in complex mixtures, making them indispensable for metabolomics and degradation analysis.

In the context of the pawhuskin family of compounds, High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (MS) is noted as a crucial method for ensuring the purity of synthetic batches and for monitoring potential isomerization during synthesis. For instance, HPLC can be used to detect and separate cis/trans isomer byproducts that may form during the Horner-Wadsworth-Emmons condensation, a key step in the synthesis of stilbenes like Pawhuskin C. nih.gov

Furthermore, accelerated stability studies, which are essential for understanding a compound's shelf-life and degradation pathways, employ techniques like HPLC-MS to identify major degradants. While specific metabolomics or comprehensive degradation studies focused solely on this compound are not extensively detailed in the available literature, the standard approach would involve the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides the high sensitivity and specificity required to track the metabolic fate of this compound in biological systems and to characterize its degradation products under various conditions. scribd.com Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for analyzing volatile derivatives or degradation products, though its application would depend on the chemical properties of the specific metabolites being studied. wikipedia.orgresearchgate.net

Table 1: Illustrative Application of LC-MS/MS in a Hypothetical this compound Degradation Study

ParameterDescription
Parent Compound This compound
Stressor Accelerated Stability (e.g., 40°C/75% RH)
Analytical Technique LC-MS/MS
Information Obtained - Rate of degradation (t½) - Mass-to-charge ratio (m/z) of degradation products - Fragmentation patterns for structural elucidation of degradants
Hypothetical Finding Identification of oxidative and/or isomeric degradation products, confirming the lability of the stilbene (B7821643) double bond and hydroxyl groups.

High-Throughput Screening Methodologies for this compound Activity Profiling

High-Throughput Screening (HTS) allows for the rapid assessment of a compound's biological activity against a large number of targets or in various cell-based assays. ryr1.orgnih.gov This is particularly useful in the early stages of drug discovery to identify potential therapeutic leads.

A computational, or in silico, high-throughput screening study was conducted to identify potential inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. researchgate.net In this virtual screening of a library of 1,893 terpenes and other natural compounds, this compound was included and analyzed via molecular docking. The study reported a docking score of -8.9 for this compound, indicating a predicted binding affinity for the viral polymerase. researchgate.net It is important to note that this was a computational prediction and not a result from a wet-lab experimental assay. researchgate.net

Experimental HTS assays, such as those measuring intracellular calcium mobilization or utilizing fluorescent reporters, are commonly used to profile compounds against specific receptor families, like the opioid receptors for which the pawhuskin family has a known affinity. nih.govsmolecule.comwikipedia.org While Pawhuskin A was identified as the most potent of its family, HTS would be the method of choice to broadly screen this compound against a wider panel of biological targets to uncover other potential activities. nih.govresearchgate.net

Table 2: Comparison of Screening Methodologies for this compound

MethodologyTypeApplication to this compoundKey Findings/Potential
Molecular Docking In Silico (Computational)Performed as part of a virtual screen against HCV NS5B polymerase. researchgate.netPredicted a favorable binding energy (-8.9 docking score), suggesting potential for inhibition that would require experimental validation. researchgate.net
Receptor Binding Assay In Vitro (Experimental)Used to determine affinity for opioid receptors. wikipedia.orgFound to have weaker binding affinity compared to Pawhuskin A. smolecule.comwikipedia.org
Cell-Based HTS In Vitro (Experimental)Not reported specifically for this compound, but a standard method to profile activity across many cellular pathways or targets. ryr1.orgCould reveal novel, unanticipated biological activities beyond opioid receptor modulation.

Spectroscopic Characterization of this compound Complexes with Biomolecules

Understanding how a compound like this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. Spectroscopic techniques that measure these interactions in real-time provide invaluable data on binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding interactions between an analyte in solution and a ligand immobilized on a sensor surface. wikipedia.orgmdpi.com It provides quantitative information on the association (kₐ) and dissociation (kₑ) rates of the binding event, from which the equilibrium dissociation constant (Kₑ) can be calculated. wikipedia.orgnih.gov

Although specific SPR studies involving this compound have not been reported in the reviewed literature, this technique is ideally suited for characterizing its interaction with protein targets such as opioid receptors or the HCV polymerase identified in docking studies. researchgate.netnih.gov In a typical experiment, the target protein would be immobilized on the sensor chip, and a solution of this compound would be flowed over the surface to measure the binding kinetics. mdpi.comrsc.org

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. harvard.eduspringernature.com This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. harvard.edu

There are no specific ITC studies published for this compound. However, ITC would be the definitive method to validate the binding predicted by computational models and to provide a complete thermodynamic profile of its interaction with a target biomolecule. researchgate.netresearchgate.net For example, titrating this compound into a solution containing a target protein would yield the binding affinity and reveal the thermodynamic forces (enthalpic or entropic) driving the interaction. nih.govresearchgate.net

Table 3: Complementary Data from SPR and ITC for Biomolecular Interaction Analysis

TechniquePrincipleKey Parameters MeasuredApplication to this compound (Hypothetical)
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface. wikipedia.org- Association rate (kₐ) - Dissociation rate (kₑ) - Equilibrium dissociation constant (Kₑ)Quantifying the on- and off-rates of this compound binding to a specific opioid receptor subtype.
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding in solution. harvard.edu- Binding affinity (Kₐ) - Enthalpy (ΔH) - Entropy (ΔS) - Stoichiometry (n)Determining the complete thermodynamic signature of the this compound-protein interaction, revealing if the binding is driven by hydrogen bonds/van der Waals forces (enthalpy) or solvent rearrangement (entropy).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Microscopic Techniques for Cellular Localization and Morphological Analysis of this compound Effects

Fluorescence microscopy and other advanced imaging techniques are used to visualize the subcellular localization of a compound and to observe any morphological changes it induces in cells. nih.gov

While studies detailing the cellular localization of this compound are not available, research on fluorescently-labeled analogs of the related schweinfurthin compounds has demonstrated the utility of this approach. researchgate.net By using fluorescence microscopy, researchers can observe the distribution of a compound within different cellular compartments, providing clues about its site of action. researchgate.net Super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM), could further refine this analysis to the nanoscale. nih.govnih.govmdpi.com Such studies could determine if this compound accumulates in the nucleus, mitochondria, or specific membrane domains, which would help to identify its molecular targets and mechanism of action.

Advanced Theoretical and Computational Investigations of Pawhuskin C

Quantum Chemical Calculations of Pawhuskin C Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. rsdjournal.orgscienceopen.com For stilbenoids like this compound, these methods elucidate the distribution of electrons and predict chemical behavior. researchgate.netresearchgate.net

DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are used to perform geometry optimization, finding the most stable three-dimensional structure of the molecule. espublisher.comresearchgate.net From this optimized geometry, a wealth of information about the electronic structure can be derived. Key properties calculated include the molecular electrostatic potential (MEP), which maps charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack. espublisher.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the molecule's electron-donating and accepting capabilities, respectively. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. espublisher.com

Furthermore, global reactivity descriptors derived from these calculations, such as chemical hardness, potential, and the electrophilicity index, provide quantitative measures of the molecule's stability and reactivity. researchgate.net For more dynamic processes, time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra and investigate the behavior of the molecule in its electronically excited states, which is critical for understanding photochemical processes like cis-trans isomerization. nih.govrsc.org While specific DFT studies focused exclusively on this compound are not prevalent in the literature, the well-established application of these methods to the broader stilbenoid class provides a robust framework for its analysis. espublisher.comresearchgate.netnih.gov

Calculation Type Software/Method Properties Determined Relevance to this compound
Geometry OptimizationGaussian / DFT (e.g., B3LYP/6-311G(d,p))Lowest energy conformation, bond lengths, angles. researchgate.netProvides the foundational 3D structure for all other calculations.
Electronic StructureDFTHOMO/LUMO energies, molecular electrostatic potential (MEP). espublisher.comPredicts sites of reactivity and electron transfer capability.
Global ReactivityDFTHardness, chemical potential, electrophilicity index. researchgate.netQuantifies overall stability and reactivity.
Excited State AnalysisTD-DFTUV-Vis spectra, potential energy surfaces. nih.govrsc.orgElucidates photostability and photoisomerization mechanisms.

This table summarizes common quantum chemical calculations applied to stilbenoids, which are directly applicable to the study of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations describe the electronic nature of a molecule, molecular dynamics (MD) simulations provide insight into its physical behavior over time. biorxiv.org MD simulations model the movements of atoms and molecules, allowing for the comprehensive analysis of conformational changes and interactions with the surrounding environment, such as solvent molecules or biological macromolecules. nih.govmdpi.commdpi.comnih.gov

For this compound and its isomers, MD simulations are particularly valuable for understanding how the molecule behaves in a biological context. In a notable in silico study, 150-nanosecond-long MD simulations were performed on Pawhuskin B, an isomer of this compound, complexed with the Hepatitis C virus (HCV) NS5B polymerase. nih.govresearcher.life These simulations were crucial for assessing the stability of the binding pose predicted by molecular docking. nih.gov The results indicated that both stereoisomers of Pawhuskin B form highly stable interactions within the enzyme's active site, suggesting they are good candidates for competitive inhibitors. nih.govresearcher.life

The methodology for such simulations typically involves using a force field like AMBER or CHARMM to define the physics governing atomic interactions. mdpi.com The molecule is placed in a simulated box of solvent (e.g., water with counter-ions to mimic physiological salt concentrations), and the system is allowed to evolve over time, tracking the trajectory of every atom. nih.gov Analysis of these trajectories can reveal stable conformations, the flexibility of different parts of the molecule, and the specific interactions (like hydrogen bonds) that stabilize the molecule in its environment or binding pocket. mdpi.com

Simulation Parameter Value/Method Used for Pawhuskin B Purpose
Simulation Length150 nsTo ascertain the long-term stability of the protein-ligand binding. nih.gov
Force FieldAMBER14To define the potential energy and forces between atoms in the system. nih.gov
Time Step1.25 fs (intramolecular), 2.5 fs (intermolecular)The time interval for integrating the equations of motion. nih.gov
SystemCuboid cell (94x89x72 Å) with ~62,000 atomsTo create a realistic, solvated environment for the simulation. nih.gov
Temperature298 KTo simulate physiological conditions. nih.gov
AnalysisRoot Mean Square Deviation (RMSD)To measure the deviation from the initial docked pose and assess stability. researcher.life

This table details the parameters from a molecular dynamics simulation study of Pawhuskin B, demonstrating the methodology applicable to this compound.

In Silico Prediction of this compound Biological Interactions and Off-Targets

The therapeutic potential of a compound is defined by its interactions with biological targets. In silico methods, primarily molecular docking, are used to predict these interactions, guiding experimental validation and providing mechanistic hypotheses. nih.gov Pawhuskin A, B, and C were initially identified through bioassays showing their affinity for opioid receptors. wikipedia.org Computational docking studies on similar non-nitrogenous ligands at opioid receptors have helped elucidate the structural determinants for binding and selectivity, a methodology directly applicable to understanding the pawhuskins' activity. mdpi.com

A prime example of in silico screening involves the testing of a large library of terpenes against the HCV NS5B polymerase. nih.govresearcher.life In this study, Pawhuskin B was identified as a top candidate from a library of 1893 compounds. nih.gov Docking programs like GOLD and InstaDock were used to place the ligand into the enzyme's binding site and calculate a score based on the predicted binding affinity. nih.govresearcher.life The high scores for Pawhuskin B suggested a strong and favorable interaction, which was later confirmed for stability by the MD simulations. nih.gov

Beyond predicting primary targets, computational tools are increasingly used to predict potential "off-target" interactions. nih.gov By screening a compound against a wide panel of known protein structures, it is possible to build an off-target profile. nih.govscispace.com This profile can help anticipate potential adverse drug reactions or identify opportunities for drug repurposing by revealing unexpected, therapeutically relevant interactions. nih.gov

Compound Target Docking Software Key Finding
Pawhuskin BHCV NS5B PolymeraseGOLD, InstaDockIdentified as having better docking scores than control drugs, suggesting it is a good candidate for a competitive inhibitor. nih.gov
StilbenoidsTubulin(Not specified)Virtual screening was used to select potent tubulin-interactive stilbene (B7821643) derivatives as anti-mitotic agents. nih.gov
Pawhuskin A, B, COpioid Receptors(Not specified)Initial bioassays confirmed affinity; in silico docking can elucidate binding modes. wikipedia.org

This table summarizes results from in silico screening studies involving Pawhuskin isomers and related stilbenoids.

De Novo Design and Virtual Screening for this compound-like Scaffolds

The chemical structure of this compound serves as an excellent starting point, or "scaffold," for the discovery of new molecules with optimized properties. Virtual screening and de novo design are two key computational strategies for this purpose.

Virtual screening involves computationally searching through vast libraries of existing compounds to identify those that are predicted to bind to a specific target. nih.govresearchgate.net For instance, a library of stilbene derivatives could be screened against a target like the HU protein of Mycobacterium tuberculosis to find new anti-infective agents. researchgate.net More advanced techniques like Chemical Space Docking™ allow for the screening of ultra-large libraries containing trillions of virtual compounds, vastly expanding the search for novel active molecules. biosolveit.de

De novo design, on the other hand, is a more creative process where new molecular structures are built from scratch or by modifying an existing scaffold. researchgate.net Algorithms can piece together molecular fragments within the constraints of a target's binding site to generate entirely novel chemical entities. This approach can be used to design new polyphenolic compounds or other natural product-like molecules with desired therapeutic activities. scirp.orgfrontiersin.orgnih.gov Both approaches leverage the structural information of a known active compound like this compound to explore the surrounding chemical space for potentially superior analogues.

Computational Tools for Reaction Mechanism Elucidation in this compound Synthesis and Biosynthesis

Understanding how a complex natural product is made, both in the laboratory (synthesis) and in nature (biosynthesis), is crucial for its supply and modification. Computational tools are increasingly used to elucidate the complex reaction mechanisms involved in these processes. rsc.org

In chemical synthesis, quantum chemical calculations can map the entire energy landscape of a proposed reaction. scienceopen.comacs.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility of a reaction pathway, understand stereochemical outcomes, and optimize conditions before ever running an experiment. rsc.orgrsc.org This is particularly useful for complex, multi-step syntheses of natural products.

In the realm of biosynthesis, computational and bioinformatic tools are essential for identifying the genes and enzymes responsible for producing natural products. The biosynthesis of prenylated stilbenoids like the pawhuskins involves key steps catalyzed by specific enzymes. google.comtandfonline.com A significant breakthrough was the identification of stilbenoid-specific prenyltransferase enzymes in peanut (Arachis hypogaea). nih.govnih.gov This was achieved by combining transcriptomic and metabolomic analyses of elicitor-treated plant cultures. nih.gov By correlating the expression of specific genes with the production of certain molecules, researchers identified candidate enzymes. nih.gov Subsequent functional characterization confirmed that enzymes like AhR4DT-1 and AhR3′DT-1 catalyze the specific prenylation of a resveratrol (B1683913) core, a critical step in the biosynthesis of many prenylated stilbenoids. nih.govnih.gov This knowledge enables the potential heterologous biosynthesis of these compounds in microbial systems. researchgate.net

Domain Computational Tool/Approach Application Example
Chemical SynthesisQuantum Chemistry (DFT)Elucidate reaction mechanisms, predict transition states, analyze catalyst performance. rsc.orgStudying the mechanism of Diels-Alder or Horner-Wadsworth-Emmons reactions to form the stilbene core. rsc.org
BiosynthesisTranscriptomics/MetabolomicsIdentify candidate genes and enzymes in a biosynthetic pathway. nih.govnih.govCorrelating gene expression with prenylated stilbenoid production in peanut cultures. nih.gov
BiosynthesisFunctional CharacterizationConfirm the function of identified enzymes.Transient expression of prenyltransferase genes in Nicotiana benthamiana to verify their activity on stilbenoid substrates. nih.gov

This table highlights the application of computational tools in understanding the synthesis and biosynthesis of stilbenoids like this compound.

Future Directions and Emerging Research Avenues for Pawhuskin C

Exploration of Undiscovered Pawhuskin C Analogs from Natural Sources

The initial discovery of Pawhuskins A, B, and C, along with the known compound petalostemumol, from Dalea purpurea suggests that this plant and the broader Dalea genus are a rich and relatively untapped source of bioactive stilbenoids. acs.orgresearchgate.netmdpi.com Future research will likely focus on comprehensive phytochemical analysis of D. purpurea and related species to uncover novel analogs of this compound. These efforts could reveal compounds with variations in the geranyl group's structure or position, or different hydroxylation patterns on the stilbene (B7821643) core, potentially leading to compounds with unique biological activities.

The exploration of other plant families known to produce stilbenoids, such as Vitaceae and Moraceae, could also yield new structural templates. mdpi.com For instance, compounds like the schweinfurthins, isolated from the Macaranga species, share the prenylated stilbene scaffold and offer insights into the structural diversity that nature can produce. researchgate.net Identifying new natural analogs is crucial for building a broader library of these compounds, which is essential for comprehensive structure-activity relationship (SAR) studies. researchgate.net

Development of Novel Synthetic Methodologies for this compound and its Derivatives

While natural product isolation is fundamental, chemical synthesis is essential for producing sufficient quantities for in-depth biological evaluation and for creating derivatives not found in nature. uiowa.edu The total synthesis of this compound has been successfully achieved, providing a blueprint for future synthetic endeavors. uiowa.edu

One established route involved a directed ortho-metalation (DoM) reaction as a key step to install the geranyl group, followed by a Horner-Wadsworth-Emmons condensation to form the characteristic stilbene double bond. researchgate.netuiowa.eduresearchgate.net Other palladium-catalyzed methods, such as Heck, Stille, or Suzuki coupling reactions, have also been explored for the synthesis of this compound and the related compound Schweinfurthin J. thieme-connect.comthieme-connect.com These convergent strategies allow for the flexible combination of different aromatic segments, facilitating the creation of a diverse range of analogs. acs.org

Future research will aim to refine these methodologies to improve efficiency, yield, and stereoselectivity. researchgate.net The development of more direct and atom-economical reactions, perhaps avoiding extensive use of protecting groups, is a key goal. uiowa.edu Exploring alternative coupling strategies, such as Sonogashira coupling followed by stereoselective reduction, also presents a viable path for synthesizing this compound and its derivatives. thieme-connect.comthieme-connect.com These synthetic advancements are critical for systematically probing how structural modifications impact biological function. nih.gov

Table 1: Comparison of Key Synthetic Strategies for this compound and Related Stilbenes
Synthetic StrategyKey ReactionsPrimary Application/AdvantageReference
Directed Ortho-Metalation (DoM)DoM, Horner-Wadsworth-Emmons (HWE) CondensationEarly total synthesis of this compound; allows for regioselective installation of the geranyl chain. uiowa.eduresearchgate.net
Palladium-Catalyzed Cross-CouplingHeck, Stille, or Suzuki reactionsFacile and convergent synthesis of this compound and Schweinfurthin J from electron-rich phenolic segments. thieme-connect.comthieme-connect.com
Convergent HWE ApproachHorner-Wadsworth-Emmons (HWE) CondensationA flexible and convergent approach used for Pawhuskin A, adaptable for this compound analogs by pairing various aldehydes and phosphonates. researchgate.netacs.orgnih.gov
Sonogashira Coupling & ReductionSonogashira coupling, chemo- and stereoselective cis-reductionAn alternative palladium-catalyzed route to the stilbene core. thieme-connect.comthieme-connect.com

Advanced Understanding of this compound Biosynthetic Regulation and Enzyme Engineering

The biosynthesis of prenylated stilbenoids like this compound is a complex process that begins with the phenylpropanoid pathway. mdpi.com The core stilbene structure is assembled by stilbene synthase (STS), which is then modified by prenyltransferase enzymes that attach isoprenoid groups like the geranyl moiety. mdpi.comnih.govmdpi.com While the general pathway is understood, the specific enzymes responsible for the biosynthesis of this compound in Dalea purpurea have not been identified. nih.govresearchgate.net

Future research should focus on identifying and characterizing the specific stilbene synthases and, crucially, the geranyltransferases from D. purpurea. nih.gov This can be achieved through a combination of transcriptomic and metabolomic analyses of the plant. mdpi.com Once these enzymes are identified, their substrate specificity and reaction mechanisms can be studied in detail.

This knowledge opens the door to enzyme engineering. rsc.org Techniques can be used to alter the catalytic properties of these enzymes to, for example, accept different substrates or improve their efficiency. rsc.orgmdpi.com Engineered biosynthetic pathways could then be introduced into microbial or plant-based expression systems (heterologous hosts) for the sustainable and scalable production of this compound and its novel derivatives. mdpi.com

Systems Biology Approaches to Elucidate Comprehensive Cellular Responses to this compound

Initial studies have shown that this compound exhibits weaker, but still present, activity at opioid receptors compared to Pawhuskin A. wikipedia.orgacs.org However, the full spectrum of its biological effects at the cellular level remains largely unknown. A systems biology approach, utilizing "omics" technologies, can provide a holistic view of the cellular response to this compound.

Future studies could employ techniques such as:

Transcriptomics (RNA-seq): To identify all genes whose expression is altered in cells upon treatment with this compound, revealing the signaling pathways and cellular processes affected.

Proteomics: To analyze changes in the entire set of cellular proteins, identifying direct protein targets and downstream effects on cellular machinery.

Metabolomics: To measure changes in the cellular metabolome, providing a functional readout of the physiological state of the cell in response to the compound.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in drug discovery and natural product research. researchgate.netresearchgate.net For a compound class like the pawhuskins, these technologies offer several exciting future applications.

ML algorithms can be trained on existing data for this compound and its known analogs to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the biological activity of novel, yet-to-be-synthesized derivatives, helping to prioritize the most promising candidates for chemical synthesis and testing. This in-silico screening can significantly accelerate the discovery of analogs with improved potency or selectivity. nih.gov

Furthermore, AI can analyze vast datasets, including genomic, transcriptomic, and metabolomic data from various plant species, to predict new potential natural sources of undiscovered pawhuskin-like stilbenoids. researchgate.net As research generates more complex systems biology data on this compound's cellular effects, ML will be essential for identifying meaningful patterns and generating new hypotheses about its mechanism of action. mdpi.com

Addressing Challenges in this compound Supply for Academic Research

A significant bottleneck for advancing research on many natural products is obtaining sufficient quantities of the pure compound. uiowa.eduresearchgate.net this compound is no exception. Relying solely on extraction from Dalea purpurea is often impractical due to low yields and variability in compound concentration based on season and geography. mdpi.com

Addressing this challenge requires a multi-pronged approach:

Optimization of Total Synthesis: As discussed, improving the efficiency and scalability of synthetic routes is paramount for providing a reliable supply of this compound and its custom-designed analogs. uiowa.eduresearchgate.net

Biotechnological Production: Establishing hairy root cultures of Dalea purpurea has been shown to be a viable method for producing its native phenolic compounds. mdpi.com Further optimization of these cultures, for instance through the use of elicitors to boost secondary metabolite production, could provide a sustainable and scalable source of this compound. mdpi.com

Heterologous Expression: As the biosynthetic enzymes are identified (Section 9.3), their genes can be transferred to and expressed in fast-growing microorganisms like yeast or bacteria, turning them into cellular factories for this compound production.

By combining advances in chemical synthesis and biotechnology, the supply limitations that currently hinder extensive academic research on this compound can be overcome, paving the way for a deeper understanding of this intriguing natural product.

Q & A

Q. What are the key synthetic strategies employed in the laboratory synthesis of Pawhuskin C?

this compound is synthesized via a multi-step approach, including orthogonal protection/deprotection strategies and Horner-Wadsworth-Emmons (HWE) olefination to construct its central stilbene core. Critical intermediates, such as phosphonate esters and MOM-protected benzyl alcohols, are prepared through sequential bromination, metalation, and coupling reactions. The final deprotection of MOM groups using camphorsulfonic acid (CSA) yields the target compound .

Q. Which analytical techniques are essential for validating the structural identity and purity of this compound?

Structural confirmation relies on 1H^1H and 13C^{13}C NMR spectroscopy to match published data for the natural product. High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition. Purity is assessed via chromatographic methods (e.g., flash chromatography) and consistency in spectral data across synthetic batches .

Q. How can researchers design reproducible experimental protocols for synthesizing this compound?

Reproducibility requires meticulous documentation of reaction conditions (e.g., solvent purity, temperature control, and stoichiometry). For example, anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF) must be distilled prior to use. Detailed step-by-step procedures, including workup and purification, should be included in supplementary materials to enable replication .

Q. What criteria should guide the selection of protective groups during this compound synthesis?

Orthogonal protecting groups (e.g., MOM and tert-butyldimethylsilyl) are chosen based on stability under specific reaction conditions and ease of removal. For instance, MOM groups are hydrolyzed under acidic conditions without disrupting other functional groups, ensuring selective deprotection .

Q. How can preliminary structure-activity relationship (SAR) studies be initiated for this compound?

Initial SAR exploration involves synthesizing analogs with modifications to the stilbene core or substituents. In vitro assays (e.g., receptor-binding studies using κ-opioid receptors) and computational docking simulations can identify critical pharmacophores. Prioritize analogs with preserved stereochemistry and functional group positioning .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in reported bioactivity data for this compound analogs?

Cross-validate findings using multiple assay formats (e.g., functional vs. binding assays) and orthogonal techniques (e.g., surface plasmon resonance vs. radioligand displacement). Statistical tools like Bland-Altman analysis can quantify inter-assay variability, while meta-analyses of published data identify trends obscured by experimental noise .

Q. How can synthetic yields of this compound be optimized without compromising stereochemical integrity?

Optimize reaction parameters (e.g., temperature, catalyst loading) via design of experiments (DoE). For example, varying equivalents of CSA during MOM deprotection may improve yields while minimizing side reactions. Kinetic studies (e.g., in situ NMR) can identify rate-limiting steps and guide process refinement .

Q. What strategies enable the scalable synthesis of this compound for preclinical in vivo studies?

Transition from batch to flow chemistry for critical steps (e.g., HWE olefination) to enhance reproducibility and scalability. Implement continuous purification systems (e.g., simulated moving bed chromatography) and automate intermediates’ characterization using LC-MS to streamline quality control .

Q. How should researchers address discrepancies between computational predictions and experimental SAR outcomes?

Re-evaluate force field parameters in molecular dynamics simulations or employ quantum mechanical/molecular mechanical (QM/MM) hybrid models for improved accuracy. Validate docking poses with mutagenesis studies or cryo-EM structures of ligand-receptor complexes .

Q. What ethical and methodological frameworks apply to preclinical studies involving this compound?

Adhere to NIH guidelines for experimental reporting, including detailed descriptions of animal models, dosing regimens, and statistical power calculations. Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to align research questions with translational goals while ensuring ethical compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.